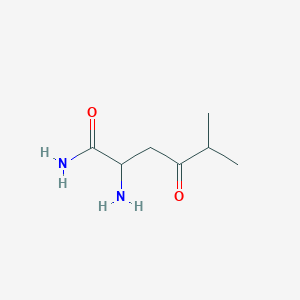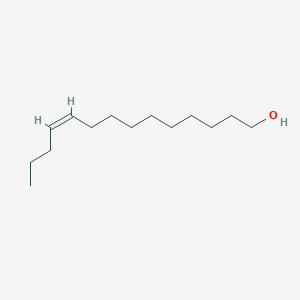
10-tetradecenol, Z
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
10-tetradecenol, Z, can be synthesized through various methods. One common approach involves the reduction of 10-tetradecenoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound, often involves the catalytic hydrogenation of 10-tetradecenoic acid. This method is preferred due to its efficiency and scalability. The reaction is conducted under high pressure and temperature, using a suitable catalyst such as palladium on carbon (Pd/C) .
Chemical Reactions Analysis
Types of Reactions
10-tetradecenol, Z, undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 10-tetradecenoic acid.
Reduction: 10-tetradecanol.
Substitution: Various esters and ethers.
Scientific Research Applications
10-tetradecenol, Z, has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-tetradecenol, Z, involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses such as mating and aggregation . The compound’s unsaturated nature allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
10-tetradecenol, Z, can be compared with other similar compounds such as:
1-tetradecanol: A saturated long-chain alcohol with similar physical properties but lacks the unsaturation present in this compound.
9,10-tetradecenol: Another unsaturated alcohol with a double bond at a different position, leading to different chemical reactivity and biological activity.
The uniqueness of this compound, lies in its specific double bond position, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H28O |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
(Z)-tetradec-10-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,15H,2-3,6-14H2,1H3/b5-4- |
InChI Key |
KRGSHQFWLNRTDO-PLNGDYQASA-N |
Isomeric SMILES |
CCC/C=C\CCCCCCCCCO |
Canonical SMILES |
CCCC=CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B13340225.png)
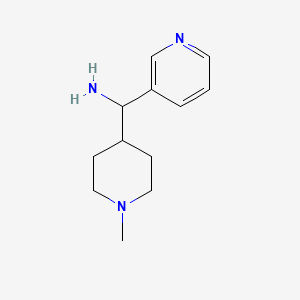
![Methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13340231.png)



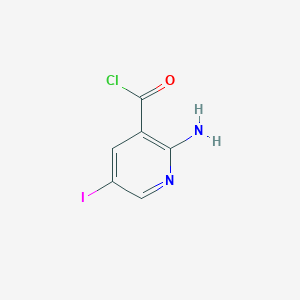
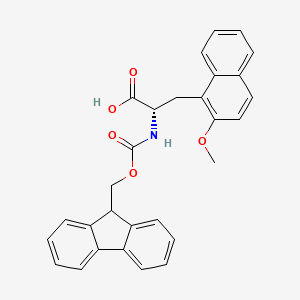

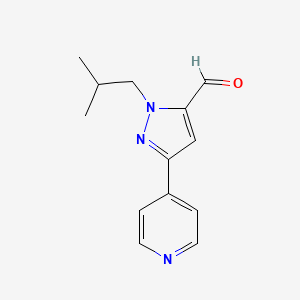
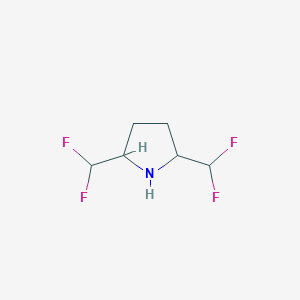
![(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340306.png)

